4-Cyanobenzaldehyde
Overview
Description
4-Cyanobenzaldehyde, also known as 4-Formylbenzonitrile, is an organic compound with the molecular formula C₈H₅NO. It is a white to slightly beige crystalline powder with a distinct aromatic odor. This compound is characterized by the presence of a benzene ring substituted with a formyl group (CHO) and a cyano group (CN) at the para position. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
The primary target of 4-Cyanobenzaldehyde is mushroom tyrosinase , a copper-containing oxidase . This enzyme plays a crucial role in the hydroxylation of tyrosine into o-diphenols and the oxidation of o-diphenols into o-quinones .
Mode of Action
This compound interacts with mushroom tyrosinase, inhibiting both its monophenolase and diphenolase activities . This interaction results in a lengthened lag phase of tyrosine oxidation catalyzed by the enzyme and a sharp decrease in the enzyme’s steady-state activity .
Biochemical Pathways
The inhibition of mushroom tyrosinase by this compound affects the tyrosine metabolic pathway. This disruption can lead to a decrease in the production of o-diphenols and o-quinones, which are downstream products of the pathway .
Result of Action
The inhibition of mushroom tyrosinase by this compound leads to a decrease in the production of o-diphenols and o-quinones . These molecular changes can have various cellular effects, depending on the specific biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dust can potentially affect the compound’s stability . Therefore, it is recommended to avoid dust formation when handling this compound
Biochemical Analysis
Biochemical Properties
It has been shown to inhibit the monophenolase and diphenolase activities of mushroom tyrosinase . This suggests that 4-Cyanobenzaldehyde may interact with enzymes and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Its ability to inhibit tyrosinase suggests it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit tyrosinase, suggesting it may bind to this enzyme and alter its activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methylbenzonitrile with an oxidizing agent such as manganese dioxide in the presence of a solvent like dichloromethane. The reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic oxidation of 4-methylbenzonitrile. This process typically involves the use of a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or air. The reaction is carried out at elevated temperatures and pressures to achieve high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-cyanobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-cyanobenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Cyanobenzyl alcohol.
Substitution: Various substituted benzaldehydes and related compounds
Scientific Research Applications
4-Cyanobenzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties
Comparison with Similar Compounds
4-Cyanobenzaldehyde can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde: Similar structure but with a nitro group instead of a cyano group. It is used in the synthesis of dyes and pharmaceuticals.
4-Bromobenzaldehyde: Contains a bromine atom instead of a cyano group. It is used in organic synthesis and as an intermediate in the production of various chemicals.
4-Fluorobenzaldehyde: Contains a fluorine atom instead of a cyano group. .
Uniqueness: The presence of both a formyl and a cyano group in this compound makes it a unique compound with distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial processes .
Properties
IUPAC Name |
4-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWIQYMTQZCSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059312 | |
Record name | Benzonitrile, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-07-7 | |
Record name | 4-Cyanobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalaldehydonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5091 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-formyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TEREPHTHALALDEHYDONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWH62Y9TCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Cyanobenzaldehyde?
A1: this compound has the molecular formula C8H5NO and a molecular weight of 131.13 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, reveal key structural information about this compound [, , ]. - The IR spectrum exhibits characteristic absorptions for the nitrile (C≡N) and aldehyde (C=O) functional groups []. - 1H-NMR spectroscopy provides insights into the aromatic proton signals and the distinct aldehyde proton signal []. - 13C-NMR spectroscopy further elucidates the carbon framework of the molecule [].
Q3: How does the presence of an electron-withdrawing cyano group affect the reactivity of this compound?
A3: The electron-withdrawing nature of the cyano group at the para position significantly influences the reactivity of the aldehyde group in this compound []. This effect is evident in reactions like nucleophilic additions, where the cyano group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
Q4: What is the significance of the "bridge-flipped" isomerism observed in phenylhydrazones derived from this compound?
A4: "Bridge-flipped" isomerism, as seen in phenylhydrazones derived from this compound, involves the reversal of the hydrazone bridge (C=N-NH) [, ]. This isomerism affects the molecular packing arrangements in the solid state, influencing properties like melting point and solubility. Researchers have explored how competing intermolecular interactions, such as hydrogen bonding, differentiate the packing preferences of these isomers [, ].
Q5: Can this compound act as a photoinitiator in chemical reactions?
A5: Yes, this compound can act as a photoinitiator in reactions like hydroacylation of Michael acceptors []. Upon irradiation, it facilitates the formation of reactive intermediates that enable the addition of aldehydes to activated alkenes, leading to the formation of new carbon-carbon bonds. This photochemical approach offers an environmentally friendly alternative for constructing complex molecules.
Q6: How does the size of carbon quantum dots (CQDs) affect their catalytic activity in aldol condensations using this compound?
A6: Studies using CQDs as heterogeneous catalysts for aldol condensations involving this compound have shown that smaller CQDs (around 5 nm) exhibit superior photoenhanced catalytic activity []. This enhanced activity is attributed to their larger surface area, providing more active sites for the reaction to occur and facilitating efficient electron transfer processes.
Q7: How have computational methods been employed to study the structural dynamics of this compound in its excited state?
A7: Resonance Raman spectroscopy combined with quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), has provided valuable insights into the excited-state structural dynamics of this compound []. These studies have helped elucidate the vibrational modes associated with electronic transitions and the decay dynamics of the excited state.
Q8: Have there been any studies using solid-state density functional theory calculations to understand the terahertz (THz) spectral features of this compound?
A8: Yes, THz spectroscopy combined with solid-state DFT calculations has been used to investigate the vibrational modes of this compound in the THz frequency range []. These studies revealed that the observed THz resonances are sensitive to the crystal packing arrangements and intermolecular interactions, particularly hydrogen bonding.
Q9: How do substituents on the benzene ring of benzaldehyde derivatives influence the rate of thiolester formation in a model system mimicking the pyruvate dehydrogenase complex?
A9: Kinetic studies on the oxidative formation of thiolesters using benzaldehyde derivatives, including this compound, have shown that electron-withdrawing substituents at the para position enhance the reaction rate []. This observation highlights the influence of electronic effects on the reactivity of these compounds.
Q10: Are there established methods for preparing bioreactive surfaces using dendron thiols derived from this compound?
A10: Research has explored the use of this compound in the preparation of bioreactive surfaces []. A self-assembled monolayer of dendron thiols containing this compound can be formed on gold surfaces. These surfaces can be further functionalized through reactions with the aldehyde group, enabling the immobilization of biomolecules for applications in biosensors and biomaterials.
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